1-(Oxane-4-carbonyl)pyrrolidine-3-carboxylic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Oxane-4-carbonyl)pyrrolidine-3-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of oxane-4-carbonyl chloride with pyrrolidine-3-carboxylic acid under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the by-products.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Oxane-4-carbonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used.
Scientific Research Applications
1-(Oxane-4-carbonyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies, helping researchers understand various biological processes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.
Industry: The compound can be utilized in the production of specialty chemicals, pharmaceuticals, and other industrial applications.
Mechanism of Action
1-(Oxane-4-carbonyl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as 1-(oxane-4-carbonyl)piperazine hydrochloride and other pyrrolidine derivatives. These compounds share structural similarities but may differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties and applications.
Comparison with Similar Compounds
1-(Oxane-4-carbonyl)piperazine hydrochloride
Other pyrrolidine derivatives
Properties
IUPAC Name |
1-(oxane-4-carbonyl)pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c13-10(8-2-5-16-6-3-8)12-4-1-9(7-12)11(14)15/h8-9H,1-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSBKPQRHUWBLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)C2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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